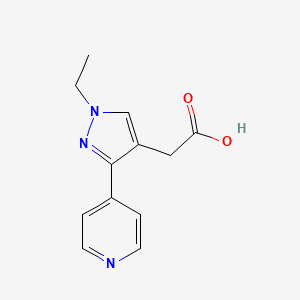

2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-15-8-10(7-11(16)17)12(14-15)9-3-5-13-6-4-9/h3-6,8H,2,7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBRVQJAIJXEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=NC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Similar compounds, such as indole derivatives, have been shown to interact with their targets through various mechanisms, leading to a range of biological effects. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A.

Biochemical Pathways

Indole derivatives, which share structural similarities, have been found to influence a variety of biochemical pathways, leading to diverse biological activities.

Pharmacokinetics

The introduction of heteroatomic fragments in bioactive compounds is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.

Biologische Aktivität

The compound 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant empirical studies.

Chemical Structure and Properties

The molecular structure of 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid includes a pyrazole ring substituted with a pyridine moiety and an acetic acid functional group. The unique arrangement of these functional groups contributes to its diverse biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H14N4O2 |

| Molecular Weight | 246.26 g/mol |

| CAS Number | 2097986-59-7 |

Anticancer Properties

Research indicates that pyrazole derivatives, including 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid, exhibit significant anticancer activities. Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancers. For instance, a study demonstrated that pyrazole-containing compounds could effectively inhibit tumor growth in vivo and in vitro by targeting specific cellular pathways involved in cancer progression .

Anti-inflammatory Effects

In addition to anticancer properties, this compound may possess anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This suggests potential therapeutic applications for inflammatory diseases .

The mechanism by which 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid exerts its biological effects is believed to involve the inhibition of key enzymes and receptors associated with disease processes. For example, studies indicate that it may interact with targets such as:

- VEGFR : Inhibition of vascular endothelial growth factor receptor pathways can reduce tumor angiogenesis.

- JAK/STAT Pathway : Modulating this pathway may enhance the anti-inflammatory effects by regulating cytokine signaling .

Study 1: Anticancer Activity Assessment

In a controlled study, researchers evaluated the cytotoxicity of 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid against several cancer cell lines. The results indicated an IC50 value of approximately 15 µM against MDA-MB-231 (breast cancer) cells, demonstrating significant antiproliferative activity.

Study 2: Anti-inflammatory Evaluation

Another study focused on the anti-inflammatory properties of this compound using an animal model of acute inflammation. The administration of the compound led to a significant reduction in edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Wissenschaftliche Forschungsanwendungen

Introduction to 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid

2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its applications, particularly in scientific research, highlighting its synthesis, biological activities, and case studies that illustrate its efficacy.

Medicinal Chemistry

2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid has shown promise as an anti-inflammatory and analgesic agent. Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that compounds with pyrazole scaffolds can inhibit the growth of various bacteria and fungi, making them potential candidates for antibiotic development .

- Antitumor Properties : The compound has been investigated for its ability to induce apoptosis in cancer cells, suggesting a role in cancer therapy .

Synthesis and Characterization

The synthesis of 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid typically involves multi-step organic reactions, often starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Biological Assays

Biological assays have been conducted to evaluate the efficacy of the compound against various pathogens. For instance:

- Antibacterial Assays : The compound has been tested against strains such as Staphylococcus aureus and Escherichia coli using disc diffusion methods, showing significant antibacterial activity .

Case Study 1: Antimicrobial Activity

A study published in the International Journal of Pharmaceutical Sciences Review and Research explored the antimicrobial properties of pyrazole derivatives. The results indicated that 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Effects

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of the target compound and its analogs:

*Estimated based on analogous structures.

Key Observations:

- Acidity : The trifluoromethyl-substituted compound () exhibits the highest acidity due to the electron-withdrawing CF3 group, followed by the target compound (pyridinyl is moderately electron-withdrawing). The dimethyl analog () has lower acidity owing to electron-donating methyl groups.

- Lipophilicity : The ethyl and phenyl substituents (target compound and ) increase lipophilicity compared to polar pyridinyl or chlorophenyl groups (), influencing membrane permeability in biological systems.

- Synthetic Accessibility: Carbodiimide-mediated coupling (e.g., EDC·HCl with HOBt) is a common synthetic route for such analogs, as seen in and .

Research Findings and Trends

Structure-Activity Relationships (SAR) :

- Position 1 : Ethyl (target) vs. phenyl () vs. chlorophenyl (): Smaller alkyl groups (e.g., ethyl) improve metabolic stability compared to aryl groups, which may undergo oxidative degradation.

- Position 3 : Pyridinyl (target, ) vs. CF3 (): Pyridinyl’s nitrogen enables hydrogen bonding, critical for target engagement, while CF3 enhances electrophilicity for covalent interactions.

- Position 4 : The acetic acid group is essential for solubility and salt formation, critical for formulation in drug development .

Comparative Solubility : The target compound’s pyridinyl group likely improves aqueous solubility compared to the dimethyl analog () but reduces it relative to the hydroxylated derivative in .

Q & A

Q. What synthetic routes are commonly employed for synthesizing 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid?

The synthesis typically involves multi-step organic reactions, including:

- Pyrazole intermediate preparation : Alkylation or condensation of pyrazole precursors with ethyl and pyridinyl substituents (e.g., using 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole intermediates).

- Acetic acid functionalization : Coupling the pyrazole core with acetic acid derivatives via nucleophilic substitution or ester hydrolysis. Key parameters include temperature control (e.g., 60–80°C for alkylation), solvent choice (polar aprotic solvents like DMF or THF), and stoichiometric ratios to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, such as ethyl group signals (δ ~1.2–1.5 ppm for CH3) and pyridinyl protons (δ ~7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated ~290.36 g/mol for related analogs) .

- Infrared Spectroscopy (IR) : Identifies carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and pyridinyl C=N stretches (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalyst screening : Use palladium or copper catalysts for coupling reactions to enhance regioselectivity (e.g., Suzuki-Miyaura cross-coupling for pyridinyl attachment) .

- Solvent optimization : Replace DMF with ionic liquids to reduce by-products in pyrazole alkylation steps .

- In-line monitoring : Employ HPLC-MS during synthesis to track intermediate formation and adjust reaction time dynamically .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

- Dynamic NMR studies : Investigate rotational barriers or tautomerism in the pyrazole ring, which may cause peak splitting or shifting .

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., pyridinyl vs. ethyl substitution patterns) by determining the crystal structure .

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify structural discrepancies .

Q. What computational approaches are suitable for predicting biological target interactions?

- Molecular docking : Simulate binding affinities with enzymes like cyclooxygenase (COX) or kinases, leveraging the pyridinyl group’s hydrogen-bonding potential .

- Molecular dynamics (MD) simulations : Assess stability of the compound-receptor complex over 100 ns trajectories to prioritize targets for experimental validation .

Q. How can researchers design derivatives to enhance pharmacological activity?

- Structure-activity relationship (SAR) studies : Modify substituents on the pyridine or ethyl groups and test effects on bioactivity (e.g., anti-inflammatory or antimicrobial assays) .

- Prodrug strategies : Synthesize ester derivatives (e.g., ethyl esters) to improve bioavailability, followed by in vitro hydrolysis studies .

Data Contradiction Analysis

- Case study : Conflicting HPLC purity reports (e.g., 95% vs. 98%) may arise from residual solvents or column degradation.

- Method : Re-run analysis using orthogonal methods (e.g., GC-MS for solvents, UPLC with a fresh C18 column) and standardize calibration curves .

- Case study : Discrepancies in biological assay results across labs.

- Method : Validate cell line authenticity (STR profiling) and standardize assay protocols (e.g., fixed incubation times, controlled ATP levels for kinase assays) .

Methodological Resources

- Reaction design : Utilize ICReDD’s computational-experimental feedback loop to accelerate synthetic route discovery .

- Safety protocols : Refer to Ambeed’s safety data sheets for handling acetic acid derivatives (e.g., PPE requirements, waste disposal) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.